molecular formula C6H4ClNO5S B13686124 3-Hydroxy-2-nitrobenzene-1-sulfonyl Chloride

3-Hydroxy-2-nitrobenzene-1-sulfonyl Chloride

Cat. No.: B13686124
M. Wt: 237.62 g/mol
InChI Key: ZOBWOPCTAMULIB-UHFFFAOYSA-N
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Description

3-Hydroxy-2-nitrobenzene-1-sulfonyl Chloride is an organic compound with the molecular formula C6H4ClNO5S. It is a derivative of benzene, characterized by the presence of hydroxyl, nitro, and sulfonyl chloride functional groups. This compound is primarily used in organic synthesis and various chemical reactions due to its reactivity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-nitrobenzene-1-sulfonyl Chloride typically involves the nitration of 3-hydroxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The process involves the following steps:

    Nitration: 3-Hydroxybenzenesulfonyl chloride is treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the ortho position relative to the hydroxyl group.

    Purification: The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-nitrobenzene-1-sulfonyl Chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro and sulfonyl chloride groups.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitrating mixtures are commonly used under acidic conditions.

    Nucleophilic Substitution: Reagents include amines, alcohols, and thiols, typically under basic or neutral conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder in acidic media.

Major Products

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Amino Derivatives: Formed by the reduction of the nitro group.

Scientific Research Applications

3-Hydroxy-2-nitrobenzene-1-sulfonyl Chloride is widely used in scientific research due to its reactivity and functional groups. Some of its applications include:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Bioconjugation: Employed in the modification of biomolecules such as proteins and peptides for labeling and detection purposes.

    Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.

    Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-nitrobenzene-1-sulfonyl Chloride is primarily based on its ability to undergo electrophilic and nucleophilic reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the aromatic ring, facilitating substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and solubility.

Comparison with Similar Compounds

3-Hydroxy-2-nitrobenzene-1-sulfonyl Chloride can be compared with other similar compounds such as:

    2-Hydroxy-3-nitrobenzene-1-sulfonyl Chloride: Similar structure but with different positions of the hydroxyl and nitro groups, leading to variations in reactivity and applications.

    4-Nitrobenzenesulfonyl Chloride: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.

    3-Nitrobenzenesulfonyl Chloride: Similar but without the hydroxyl group, affecting its solubility and interaction with other molecules.

These comparisons highlight the unique combination of functional groups in this compound, making it a valuable compound in various chemical and scientific applications.

Properties

Molecular Formula

C6H4ClNO5S

Molecular Weight

237.62 g/mol

IUPAC Name

3-hydroxy-2-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C6H4ClNO5S/c7-14(12,13)5-3-1-2-4(9)6(5)8(10)11/h1-3,9H

InChI Key

ZOBWOPCTAMULIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)[N+](=O)[O-])O

Origin of Product

United States

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